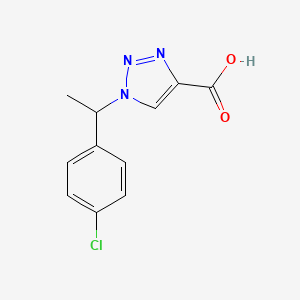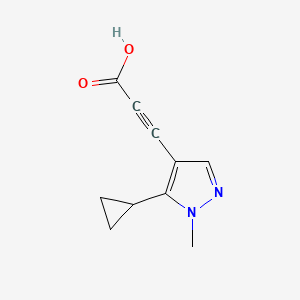
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 1-methyl-3-cyclopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and pyrazole moieties play a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The compound’s propiolic acid group can also participate in covalent bonding with target molecules, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the propiolic acid group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group instead of cyclopropyl and propiolic acid.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features boronic acid ester instead of propiolic acid.
Uniqueness
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of the cyclopropyl and propiolic acid groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(7-2-3-7)8(6-11-12)4-5-9(13)14/h6-7H,2-3H2,1H3,(H,13,14) |
Clé InChI |
BMPRCKWEUDAHOB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C#CC(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
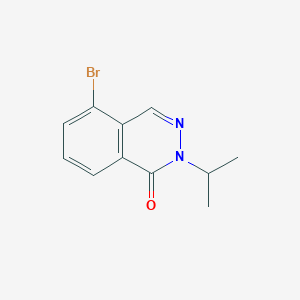

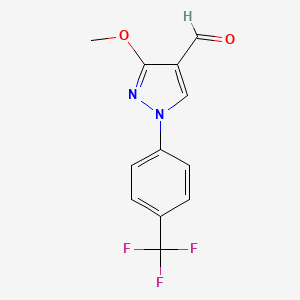
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
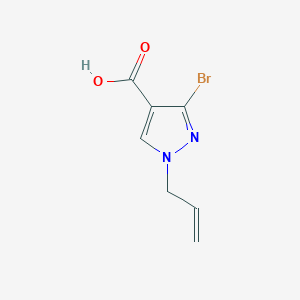
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
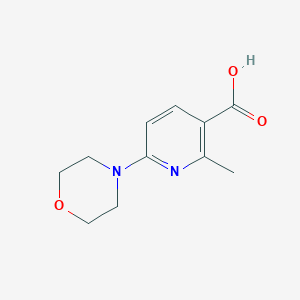
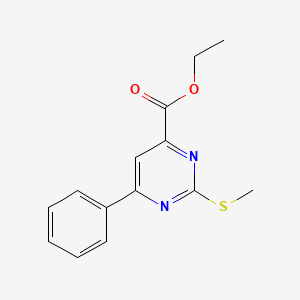
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
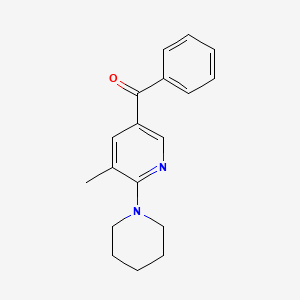

![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
